3-(3-Nitrophenyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
CAS No.: 302918-06-5
Cat. No.: VC16099111
Molecular Formula: C20H19N5O6
Molecular Weight: 425.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302918-06-5 |
|---|---|
| Molecular Formula | C20H19N5O6 |
| Molecular Weight | 425.4 g/mol |
| IUPAC Name | 3-(3-nitrophenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C20H19N5O6/c1-29-17-10-19(31-3)18(30-2)8-13(17)11-21-24-20(26)16-9-15(22-23-16)12-5-4-6-14(7-12)25(27)28/h4-11H,1-3H3,(H,22,23)(H,24,26)/b21-11+ |
| Standard InChI Key | UIGJCMAVTHOJGK-SRZZPIQSSA-N |
| Isomeric SMILES | COC1=CC(=C(C=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])OC)OC |
| Canonical SMILES | COC1=CC(=C(C=C1C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])OC)OC |
Introduction
3-(3-Nitrophenyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the categories of hydrazones and pyrazoles. It is characterized by its unique structure, which includes a nitrophenyl group and a trimethoxybenzylidene moiety, contributing to its chemical reactivity and biological interactions . This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Molecular Formula and Identifiers
-
Molecular Formula: C20H19N5O6
-
CAS Number: 302918-06-5
-
EC Number: 652-044-0
-
PubChem CID: 6862322
Synthesis
The synthesis of this compound typically involves a condensation reaction between 3-nitrophenyl hydrazine and an appropriate aldehyde derivative containing the trimethoxybenzylidene group. The reaction conditions require careful control of temperature and pH to avoid unwanted side reactions.
Chemical Hazards
This compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .
SMILES and InChI
-
SMILES: COC1=CC(=C(C=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)N+[O-])OC)OC
-
InChI: InChI=1S/C20H19N5O6/c1-29-17-10-19(31-3)18(30-2)8-13(17)11-21-24-20(26)16-9-15(22-23-16)12-5-4-6-14(7-12)25(27)28/h4-11H,1-3H3,(H,22,23)(H,24,26)/b21-11+
Data Table: Key Information
| Property | Description |
|---|---|
| Molecular Formula | C20H19N5O6 |
| CAS Number | 302918-06-5 |
| EC Number | 652-044-0 |
| PubChem CID | 6862322 |
| Synthesis | Condensation reaction between 3-nitrophenyl hydrazine and a trimethoxybenzylidene aldehyde derivative |
| Hazards | Causes skin irritation (H315), serious eye irritation (H319), may cause respiratory irritation (H335) |
| Biological Properties | Potential biological activities typical of hydrazones and pyrazoles |
| Applications | Potential in medicinal chemistry, specific applications not fully explored |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume